

2-Pentenenitrile molecular weight and formula

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Compound of Interest

Compound Name: 2-Pentenenitrile

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An In-depth Technical Guide to 2-Pentenenitrile

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-pentenenitrile**, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and a visualization of a relevant synthetic pathway.

Core Properties of 2-Pentenenitrile

2-Pentenenitrile is an unsaturated nitrile, appearing as a clear yellow liquid.^[1] It is also known by synonyms such as 1-cyano-1-butene.^{[2][3][4][5]} The molecule exists as two stereoisomers: **(E)-2-pentenenitrile** and **(Z)-2-pentenenitrile**.^{[3][4]}

Physicochemical and Quantitative Data

The fundamental properties of **2-pentenenitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C5H7N	[1] [2] [5] [6] [7]
Molecular Weight	81.12 g/mol	[1] [6]
	81.1173 g/mol	[7]
	81.1158 g/mol	[2] [3] [4] [8]
IUPAC Name	(E)-pent-2-enenitrile / (Z)-pent-2-enenitrile	[1] [9]
CAS Registry Number	13284-42-9 (for the mixture or (E)-isomer)	[1] [2] [6] [7]
	25899-50-7 (for (Z)-isomer)	[5] [9]
	26294-98-4 (for (E)-isomer)	[10] [11]
Density	0.82 g/cm ³ at 39°F (3.9°C)	[1]
	0.821 g/cm ³	[6]
	0.827 g/cm ³	[7] [12]
Boiling Point	112°C (234°F) at 760 mmHg	[1] [7] [12]
	114°C	[6]
Flash Point	23.2°C (73.8°F)	[1]
	24°C	[6]
	28.5°C	[7] [12]
Vapor Pressure	6 mmHg at 77°F (25°C)	[1]
	22.2 mmHg at 25°C	[7] [12]
Solubility	5 to 10 mg/mL in water at 66°F (19°C)	[1]
Refractive Index	n _{20/D} 1.422	[7] [12]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-pentenenitrile** are crucial for its application in research and development.

Synthesis Protocol: Base-Catalyzed Condensation

A common method for synthesizing α,β -unsaturated nitriles like **2-pentenenitrile** is the Knoevenagel-Doebner condensation or a related base-catalyzed reaction.[\[13\]](#) This protocol outlines a general procedure based on the reaction between an aldehyde (propanal) and acetonitrile.

Materials:

- Propanal
- Acetonitrile
- Potassium Hydroxide (KOH) pellets
- Cracked ice
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

- Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
- Initial Charge: The flask is charged with potassium hydroxide pellets (0.5 mol) and an excess of acetonitrile (400 mL).[\[13\]](#)
- Heating: The mixture is brought to reflux with vigorous stirring.

- **Aldehyde Addition:** A solution of propanal (0.5 mol) in acetonitrile (100 mL) is added dropwise from the addition funnel over 30-60 minutes.[13]
- **Reaction Completion:** Heating at reflux is continued for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[13]
- **Workup:** The hot reaction mixture is poured onto a large volume of cracked ice (approx. 600 g).[13] This quenches the reaction and precipitates the product if it is a solid, or creates a separable layer if it is a liquid.
- **Extraction:** The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.[14]
- **Drying and Concentration:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[14][15]
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield **2-pentenenitrile**. [14]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating, identifying, and quantifying **2-pentenenitrile**, particularly for assessing purity and analyzing reaction mixtures.[16]

Instrumentation & Conditions:

- **Gas Chromatograph:** Agilent GC or similar, equipped with a mass selective detector (MSD).
- **Column:** HP-1 or a similar non-polar capillary column (e.g., 50 m length, 0.2 mm internal diameter, 0.5 μ m film thickness).[2][17]
- **Carrier Gas:** Helium (He) at a constant flow rate.[17]
- **Oven Temperature Program:**
 - **Initial Temperature:** 60°C.[2][17]

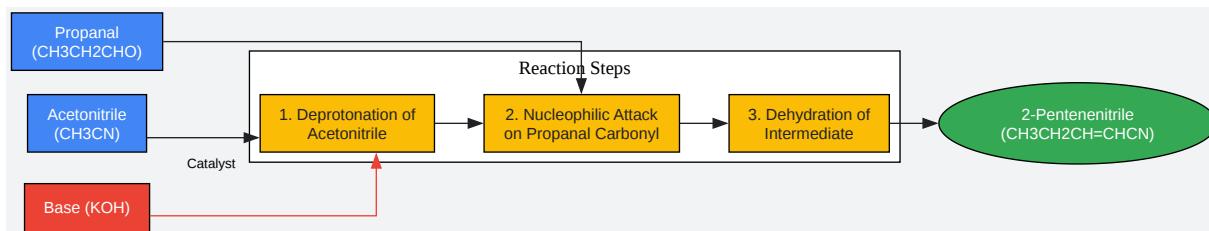
- Ramp: Increase temperature at a rate of 2 K/min.[2][17]
- Final Temperature: 250°C, hold for an appropriate time to elute all components.[2][17]
- Injection: A small volume (e.g., 1 μ L) of the sample, diluted in a suitable solvent like dichloromethane, is injected in split or splitless mode.
- MS Detector: Operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 30-300.

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2-pentenenitrile** sample in a volatile organic solvent.
- Instrument Setup: Program the GC oven and configure the MS detector as per the conditions listed above.
- Injection: Inject the prepared sample into the GC.
- Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.
- Data Analysis: Identify the **2-pentenenitrile** peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The Kovats retention index for **2-pentenenitrile** on a standard non-polar column is approximately 755.[2][17]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the base-catalyzed synthesis of **2-pentenenitrile** from propanal and acetonitrile.



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Caption: Base-catalyzed synthesis of **2-pentenenitrile**.

Reactivity and Safety Profile

Nitriles such as **2-pentenenitrile** can undergo polymerization, especially in the presence of metals.^[1] They are incompatible with acids, and mixing them with strong oxidizing acids can result in extremely violent reactions.^[1] They are also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.^[1] Hydrolysis of nitriles in either aqueous acid or base yields carboxylic acids and generates heat.^[1]

Due to its flammability and acute toxicity, appropriate safety measures, including proper personal protective equipment (PPE) such as gloves, goggles, and respiratory protection, should be used when handling **2-pentenenitrile**.^[1] All work should be conducted in a well-ventilated chemical fume hood.

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